2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H26N4O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-3-[(4-ethoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C26H26N4O3/c1-4-32-21-12-8-19(9-13-21)27-17-23-24(28-20-10-14-22(15-11-20)33-5-2)29-25-18(3)7-6-16-30(25)26(23)31/h6-17,28H,4-5H2,1-3H3 |
InChI Key |
KJDVQKRWGAXFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a]pyrimidin-4-one core.
Introduction of the Ethoxyanilino Group: The ethoxyanilino group is introduced through a nucleophilic substitution reaction, where an appropriate aniline derivative reacts with the core structure.
Formation of the Imine Linkage: The imine linkage is formed by the condensation of an aldehyde or ketone with the ethoxyphenyl group, resulting in the formation of the (E)-[(4-ethoxyphenyl)imino]methyl moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine or other reducible functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chloro-Substituted Analogs
- Example: 2-(4-chloroanilino)-3-(2-furfuryliminomethyl)-9-methyl-pyrido[1,2-a]pyrimidin-4-one () Replaces ethoxy with 4-chlorophenyl (electron-withdrawing) and furfurylimino (heterocyclic). Impact: Reduced solubility due to the chloro group; furan may introduce steric hindrance or alter hydrogen-bonding capacity.
- Example: 3-[(4-Chlorophenyl)imino]methyl-9-methyl-2-(methylamino) analog () Features a methylamino group at position 2 instead of anilino.
Methyl-Substituted Analogs
- Example: 3-{(E)-[(4-methylphenyl)imino]methyl}-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one () Replaces ethoxy with 4-methylphenyl groups. Impact: Methyl groups (-CH₃) increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to ethoxy substituents .
Bulkier Aromatic/Functional Groups
- Example: 2-[(2-Phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-9-methyl analog () Substitutes phenyl rings with phenylethyl chains. Impact: Increased steric bulk may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
Heterocyclic and Thiazolidinone Derivatives
- Example: Thiazolidinone-containing analogs () Feature Z-configured thiazolidin-5-ylidene groups at position 3. Impact: The thiazolidinone ring introduces sulfur atoms and keto-enol tautomerism, which may confer metal-chelating or protease-inhibiting properties.
- Example: 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-thiazolidin-ylidene)methyl]-9-methyl analog () Includes a thioxo group (-C=S) and isopropyl substitution.
Piperazinyl and Piperidine Derivatives ()
- Example : 7-[(3R)-3-Methylpiperazin-1-yl]-2-(3,4-dimethoxyphenyl)-9-methyl analog ()
- Incorporates piperazine rings at position 6.
- Impact : Piperazine improves solubility via nitrogen lone pairs and may modulate pharmacokinetics (e.g., half-life).
Comparative Analysis Table
Research Implications
- Target Compound Advantages : The dual ethoxy groups balance solubility and aromatic interactions, making it suitable for oral bioavailability studies.
- Limitations vs. Analogs: Lacks the thiazolidinone’s metal-binding capacity () or the piperazine’s pharmacokinetic benefits ().
- Synthetic Challenges : Ethoxy groups require protection/deprotection steps compared to methyl analogs, but fewer than heterocyclic derivatives .
Biological Activity
The compound 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 325479-73-0) is a member of the pyrido[1,2-a]pyrimidin-4-one class, which has garnered attention for its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.52 g/mol. The structure features an ethoxy group, an aniline moiety, and a pyrido-pyrimidine core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O |
| Molecular Weight | 442.52 g/mol |
| CAS Number | 325479-73-0 |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrido[1,2-a]pyrimidin-4-one derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer cell signaling pathways.
Case Study: Inhibition of Breast Cancer Cells
A study conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against Gram-positive bacteria. In vitro tests revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity is believed to stem from the ability of the compound to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells .
Research Findings and Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Ongoing studies are focusing on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models before clinical trials.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions, similar to methods used for structurally related pyrido-pyrimidinones. Key steps include:
- Base-catalyzed cyclization : Use DMF or ethanol as solvents under reflux (80–100°C) .
- Schiff base formation : Employ stoichiometric ratios of aldehydes and amines, with catalytic acetic acid .
- Purification : Recrystallize from DMF or ethanol to achieve >95% purity .
- Optimization : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., p-TsOH), and reaction times (12–48 hrs) to improve yields (Table 1).
Table 1 : Comparison of Reaction Conditions from Literature
| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | None | 80 | 65 | |
| Ethanol | Acetic acid | 70 | 72 | |
| THF | p-TsOH | 60 | 81 |
Q. How should researchers approach structural characterization to ensure accuracy?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
Q. What theoretical frameworks guide the study of this compound’s bioactivity?
- Methodological Answer : Link research to established pharmacological theories, such as:
- Structure-Activity Relationship (SAR) : Correlate ethoxy group positioning with receptor binding .
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites .
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Test DMSO-water mixtures (e.g., 10% DMSO) to balance solubility and biocompatibility .
- pH stability studies : Monitor degradation via HPLC under physiological pH (4–9) over 24–72 hrs .
- Lyophilization : Freeze-dry the compound with trehalose or mannitol as stabilizers for long-term storage .
Q. How to resolve contradictions in spectral data or crystallographic findings?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR assignments with IR (e.g., imine C=N stretches at ~1600 cm⁻¹) .
- Computational modeling : Compare experimental XRD data with DFT-optimized geometries to identify discrepancies .
- Replicate synthesis : Ensure batch-to-batch consistency by repeating reactions under identical conditions .
Q. What methodologies are appropriate for studying environmental fate and ecological impacts?
- Methodological Answer : Adopt a tiered approach based on ISO 14040 guidelines:
- Laboratory studies : Measure hydrolysis half-life (t₁/₂) at varying pH and UV exposure .
- Ecotoxicology assays : Use Daphnia magna or algae to assess acute toxicity (LC₅₀/EC₅₀) .
- Field monitoring : Deploy passive samplers in water systems to detect bioaccumulation .
Table 2 : Key Parameters for Environmental Impact Studies
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis t₁/₂ | HPLC under pH 4, 7, 9 | |
| Photodegradation | UV chamber (λ = 254–365 nm) | |
| Bioaccumulation | OECD 305 guideline (fish model) |
Q. How to design experiments analyzing metabolic pathways in mammalian systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
